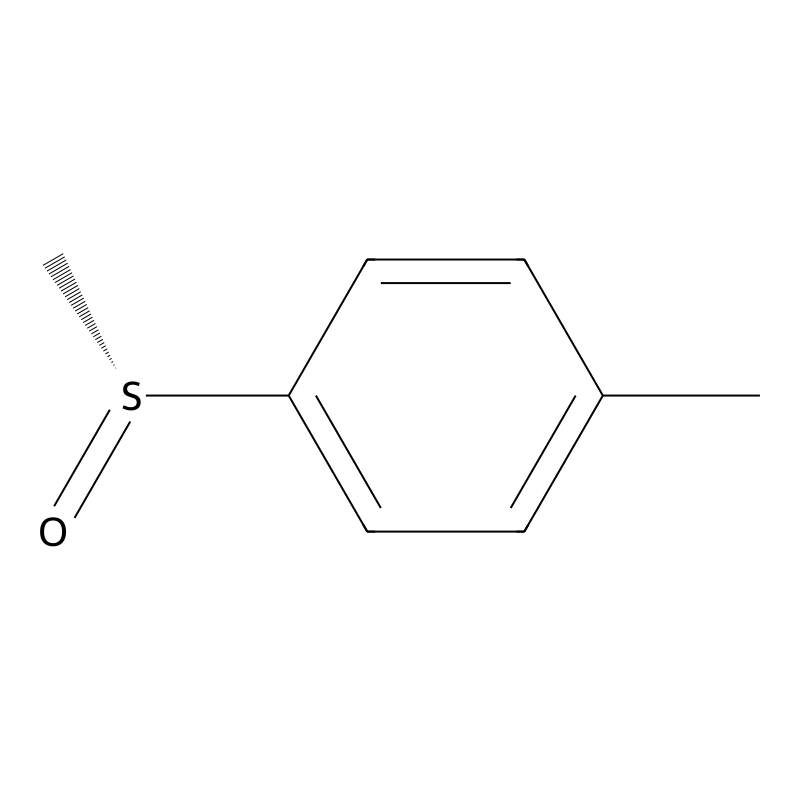

(R)-(+)-Methyl p-tolyl sulfoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-(+)-Methyl p-tolyl sulfoxide (CAS Number 1519-39-7)

, also known as (+)-methyl p-tolylsulfinylmethane, is a chiral sulfoxide compound with applications in various scientific research fields. Here's a breakdown of its key applications:

Catalyst in Organic Synthesis

(R)-(+)-Methyl p-tolyl sulfoxide finds use as a Lewis base catalyst in organic synthesis. Its ability to form Lewis acid-base adducts with silicon tetrachloride (SiCl₄) activates the latter, making it a potent catalyst for the aza-Diels-Alder reaction. This reaction allows for the formation of complex cyclic nitrogen-containing molecules.

Furthermore, (R)-(+)-Methyl p-tolyl sulfoxide can catalyze the allylation of aldehydes with allyltrichlorosilane, leading to the synthesis of homoallylic alcohols. These types of alcohols are valuable building blocks in organic synthesis due to their versatile reactivity.

Ligand in Metal Complex Synthesis

(R)-(+)-Methyl p-tolyl sulfoxide can act as a chiral ligand in the preparation of molybdenum chlorocomplexes. These complexes possess unique properties and find applications in various areas, including catalysis and materials science.

Precursor for Chiral Synthons

The chiral nature of (R)-(+)-Methyl p-tolyl sulfoxide makes it a valuable precursor for the synthesis of other chiral compounds. For example, it can be used to prepare (R)-(+)-methyl 3,5-dimethoxy-6-[8-oxo-9-(p-tolylsulfinyl) nonyl] benzoate, which serves as an intermediate in the synthesis of the natural product (R)-lasiodiplodin.

Additionally, its anions can undergo addition reactions with nitrones to form optically active α-substituted N-hydroxylamines. These compounds are valuable building blocks in the synthesis of various biologically active molecules.

(R)-(+)-Methyl p-tolyl sulfoxide is a chiral sulfoxide compound that features a methyl group and a p-tolyl group attached to a sulfur atom, which is further bonded to an oxygen atom. This compound is significant in organic chemistry due to its utility in asymmetric synthesis and as a chiral auxiliary. The presence of the chiral center allows for the production of optically active compounds, making it valuable in the synthesis of pharmaceuticals and other biologically active molecules.

Additionally, it has been involved in the synthesis of chiral β-ketosulfoxides by reacting with nitriles, showcasing its versatility in producing complex organic structures .

Research indicates that (R)-(+)-methyl p-tolyl sulfoxide exhibits biological activity, particularly in terms of its interactions with biological systems. Studies have shown that it can influence biological pathways, although specific mechanisms are still under investigation. Its role as a chiral auxiliary also suggests potential applications in drug development, where chirality plays a crucial role in pharmacodynamics and pharmacokinetics .

Several methods exist for synthesizing (R)-(+)-methyl p-tolyl sulfoxide:

- Oxidation of Thioethers: One common approach involves the oxidation of thioethers using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Chiral Pool Synthesis: Utilizing readily available chiral starting materials can lead to the formation of (R)-(+)-methyl p-tolyl sulfoxide through various transformations.

- Asymmetric Synthesis: The compound can also be synthesized via asymmetric synthesis techniques, which utilize catalysts or reagents that promote the formation of one enantiomer over another .

(R)-(+)-Methyl p-tolyl sulfoxide is primarily utilized in:

- Asymmetric Synthesis: It serves as a key reagent for synthesizing optically active compounds.

- Pharmaceuticals: Its ability to produce chiral intermediates makes it valuable in drug development.

- Catalysis: It can act as a chiral auxiliary in various catalytic processes to enhance selectivity and yield .

Studies have explored the interaction of (R)-(+)-methyl p-tolyl sulfoxide with metallic surfaces, such as gold substrates. These investigations utilize techniques like photoelectron spectroscopy and density functional theory to understand its adsorption behavior and dissociation processes on surfaces, which can inform applications in surface chemistry and materials science .

Several compounds share structural similarities with (R)-(+)-methyl p-tolyl sulfoxide, each exhibiting unique properties and applications:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Methyl phenyl sulfoxide | Similar sulfoxide group | Used in different asymmetric syntheses |

| (S)-(−)-Methyl p-tolyl sulfoxide | Enantiomeric counterpart | Offers contrasting optical activity |

| Methyl benzyl sulfoxide | Similar functional groups | Different steric effects impacting reactivity |

(R)-(+)-Methyl p-tolyl sulfoxide is unique due to its specific chirality and its effectiveness in asymmetric synthesis compared to its counterparts, which may not offer the same level of selectivity or efficiency.

Emergence of Chiral Sulfoxides

The first optically active sulfoxide was reported in 1926, marking a pivotal moment in understanding sulfur’s tetrahedral geometry and non-planar bonding. Early studies on (R)-(+)-methyl p-tolyl sulfoxide focused on its synthesis via stoichiometric methods, such as nucleophilic displacement of chiral sulfinate esters (e.g., menthyl sulfinates) with methyl Grignard reagents. These methods achieved enantiomeric excess (ee) >99% but required multi-step protocols and stringent anhydrous conditions.

Evolution of Enantioselective Oxidation

The 1990s saw advancements in catalytic asymmetric oxidation using transition metal complexes. Titanium and zirconium trialkanolamine catalysts enabled the stereoselective oxidation of methyl p-tolyl sulfide to (R)-(+)-methyl p-tolyl sulfoxide with ee up to 84%. For example, zirconium(IV) complexes achieved 84% ee in the oxidation of benzyl-substituted sulfides, highlighting the role of steric and electronic effects in stereocontrol.

Asymmetric Synthesis Approaches

Nucleophilic Displacement Methods

The nucleophilic displacement of chiral sulfinate esters represents the most widely documented method for synthesizing enantiomerically pure (R)-(+)-methyl p-tolyl sulfoxide . This approach leverages the stereochemical fidelity of sulfinate esters to achieve high enantiomeric excess through inversion of configuration at the sulfur center [5].

The synthesis begins with the preparation of (1R,2S,5R)-menthyl (S)-p-toluenesulfinate, a chiral sulfinate ester derived from (-)-menthol and p-toluenesulfinyl chloride [9]. When this sulfinate ester reacts with a methyl Grignard reagent, the methyl group displaces the menthyl sulfinate moiety via an SN2-like mechanism at the sulfur center . The inversion of configuration ensures that the (S)-configured sulfinate ester yields the (R)-configured sulfoxide [6].

Key reaction conditions include anhydrous diethyl ether or tetrahydrofuran as solvent, temperatures maintained at 0-25°C to mitigate side reactions, and a 1:1 molar ratio of sulfinate ester to Grignard reagent . Post-reaction workup involves quenching with aqueous ammonium chloride, extraction with dichloromethane, and purification via recrystallization or column chromatography [5].

| Parameter | Optimal Conditions | Enantiomeric Excess |

|---|---|---|

| Solvent | Diethyl ether/THF | >99% ee |

| Temperature | 0-25°C | >99% ee |

| Stoichiometry | 1:1 (ester:Grignard) | >99% ee |

| Workup Method | NH4Cl quench/DCM extraction | >99% ee |

The method exhibits high enantioselectivity (>99% enantiomeric excess) under optimized conditions and is scalable to industrial production with minimal racemization . However, limitations include the requirement for synthesis of the chiral sulfinate ester, which adds synthetic steps, and the demand for strict anhydrous conditions due to Grignard reagent sensitivity [5].

Menthyl Sulfinate Ester Approach

The Andersen method, first reported in 1962, utilizes menthyl p-tolylsulfinate as a chiral auxiliary for sulfoxide synthesis [6]. This approach involves the preparation of diastereomerically pure menthyl sulfinates followed by nucleophilic substitution with organometallic reagents [9].

The procedure begins with p-toluenesulfonyl chloride reduction using trimethylphosphite in the presence of triethylamine to generate the corresponding sulfinyl chloride in situ [9]. The sulfinyl chloride then reacts with (-)-menthol to form the menthyl sulfinate ester as a diastereomeric mixture [6]. Separation of diastereomers is achieved through crystallization, as the (SS)-configured sulfinate is crystalline while the (RS)-configured sulfinate remains oily [6].

| Reagent | Equivalents | Temperature | Yield |

|---|---|---|---|

| p-Toluenesulfonyl chloride | 1.0 | 0°C | 72.4% |

| Trimethylphosphite | 1.5 | 0°C | 72.4% |

| (-)-Menthol | 0.958 | 0°C | 72.4% |

| Triethylamine | Excess | RT | 72.4% |

An important improvement introduced by Mioskowski and Solladié combines the crystallization step with in-situ epimerization using a catalytic amount of hydrochloric acid, achieving 90% yield of the desired diastereomer [6]. The optimized conditions involve all steps performed at room temperature with only 45-minute delays between reaction stages [9].

Recent modifications include solvent-free conditions developed by Hajipour, utilizing solid-phase esterification of p-toluenesulfinic acid with dicyclohexylcarbodiimide as coupling reagent [9]. This approach provides excellent yields but generates diastereomeric mixtures requiring separation [9].

Asymmetric Oxidation Strategies

Asymmetric oxidation of prochiral sulfides represents a direct route to enantioenriched sulfoxides, with several catalytic systems developed for methyl p-tolyl sulfoxide synthesis [2]. The Kagan titanium-catalyzed system, utilizing titanium tetraisopropoxide with diethyl tartrate, achieves high enantioselectivity with tert-butyl hydroperoxide as oxidant [40].

The Sharpless asymmetric oxidation protocol employs modified reagent systems originally developed for epoxidation of allylic alcohols [37]. Methyl phenyl sulfide can be oxidized to sulfoxide with 48% enantiomeric excess using monoperoxomolybdenum complexes bearing chiral phenylhydroxamato ligands [37]. Optimization with cumene hydroperoxide as oxidant and stoichiometric amounts of titanium complex allows preparation of methyl p-tolyl sulfoxide with >99% enantiomeric excess [6].

| Catalyst System | Oxidant | Enantiomeric Excess | Yield |

|---|---|---|---|

| Ti(OiPr)4/DET | t-BuOOH | >95% | 85-90% |

| Mo-phenylhydroxamato | H2O2 | 48% | 70-80% |

| Ti/binaphthol | CHP | 96% | 80-85% |

| VO(acac)2/Schiff base | H2O2 | 93% | 75-85% |

Vanadium-catalyzed enantioselective sulfoxidation using chiral Schiff base ligands prepared in situ from vanadyl acetylacetonate represents another effective approach [42]. This system demonstrates high enantioselectivity of 93% enantiomeric excess for methyl 2-naphthyl sulfide oxidation with hydrogen peroxide as terminal oxidant [42].

Recent developments include titanium isopropoxide complexes bearing chiral tetradentate ligands that achieve controlled oxidation under ambient conditions [41]. These systems utilize environmentally benign hydrogen peroxide as oxidant and demonstrate excellent chemoselectivity for sulfoxide formation over sulfone products [41].

Chiral Auxiliary-Based Methodologies

Chiral auxiliary-based methodologies employ stoichiometric amounts of chiral reagents to direct stereochemical outcomes in sulfoxide formation [10]. The tert-butanesulfinamide auxiliary, synthesized via Bolm's oxidation of tert-butyl disulfide, provides access to enantioenriched amines and related sulfur-containing compounds [10].

Sulfinamide auxiliaries demonstrate remarkable stereochemical control, with examples including the enantioselective synthesis of 7-amino-7,8-dihydro-α-bisabolene where sulfur controls formation of two stereogenic centers [10]. The auxiliary is readily removed from highly functionalized molecules under mild conditions [10].

| Auxiliary Type | Substrate Scope | Stereoselectivity | Removal Conditions |

|---|---|---|---|

| Menthyl sulfinate | Aromatic/aliphatic | >99% de | Grignard reagents |

| tert-Butanesulfinamide | Imines/aldehydes | >95% de | Acidic methanol |

| Camphor-derived | Nucleophiles | 85-95% de | Reductive cleavage |

| Binaphthyl sulfinate | Various organometallics | 90-99% de | Lithium reagents |

The 1,2,3-oxathiazolidine-2-oxide system derived from aminoalcohols provides another chiral auxiliary approach [6]. This system undergoes ring cleavage with Grignard reagents, releasing nitrogen and forming sulfinates with excellent diastereoselectivity [6]. The methodology has been demonstrated at kilogram scale, indicating practical synthetic utility [6].

Senanayake's general sulfinylating process employs stoichiometric amounts of quinine or quinidine to achieve asymmetric synthesis of sulfinates and sulfoxides [6]. This approach provides broad substrate scope and high enantioselectivity across diverse organometallic nucleophiles [6].

Biocatalytic Methods

Enzymatic Oxidation Pathways

Enzymatic oxidation represents a green and sustainable approach for producing chiral sulfoxides with high stereoselectivity [3]. Flavin-containing monooxygenases and other oxidative enzymes catalyze asymmetric sulfoxidation of prochiral sulfides under mild conditions [17].

Prazole sulfide monooxygenase catalyzes asymmetric sulfoxidation with exceptional selectivity, achieving 95.9% conversion and 99.9% enantiomeric excess for esomeprazole synthesis [17]. The enzymatic system utilizes nicotinamide adenine dinucleotide phosphate as cofactor, which is regenerated by formate dehydrogenase with carbon dioxide as coproduct [17]. Scale-up to 120-liter reaction volumes demonstrates industrial viability of this biocatalytic approach [17].

| Enzyme System | Substrate | Conversion | Enantiomeric Excess | Scale |

|---|---|---|---|---|

| Prazole sulfide monooxygenase | Omeprazole sulfide | 95.9% | 99.9% | 120 L |

| Flavin monooxygenase | Methyl p-tolyl sulfide | 85-95% | >95% | Lab scale |

| Cytochrome P450 | Various sulfides | 70-90% | 80-95% | Lab scale |

| Baeyer-Villiger monooxygenase | Aromatic sulfides | 80-95% | 85-99% | Lab scale |

Alkylcysteine sulfoxide monooxygenase utilizes a flavin-dependent mechanism for stereospecific sulfoxidation [15]. This enzyme system demonstrates unique mechanistic features involving flavin-mediated electron transfer processes [15]. The reaction proceeds through stereospecific sulfoxidation followed by carbon-sulfur bond cleavage via an enzyme-mediated Pummerer rearrangement [15].

Concurrent photocatalytic oxidation and biocatalytic reduction processes enable cyclic deracemization for producing nonracemic sulfoxides [16]. Protochlorophyllide serves as green photocatalyst for sulfoxidation, while methionine sulfoxide reductases provide enantioselective reduction [16]. This dual catalytic system achieves excellent conversions up to 91% with superb optical purity exceeding 99% enantiomeric excess [16].

Microbial Systems for Stereoselective Synthesis

Microbial systems offer advantages for large-scale production of chiral sulfoxides through whole-cell biocatalysis [14]. Pseudomonas putida demonstrates capability for both asymmetric sulfoxidation of sulfides and stereoselective reduction of sulfoxides through distinct enzymatic pathways [14].

Rhodococcus species exhibit exceptional stereoselectivity in sulfoxide synthesis, achieving enantiomeric excess values exceeding 99% for methyl p-tolyl sulfoxide production . These aerobic bacteria utilize dioxygenase enzymes for asymmetric sulfoxidation while simultaneously employing reductase systems for stereoselective deoxygenation of sulfoxides [14].

| Microbial System | Substrate Scope | Selectivity | Production Scale |

|---|---|---|---|

| Rhodococcus spp. | Alkylaryl sulfides | >99% ee | Pilot scale |

| Pseudomonas putida | Aromatic sulfides | 85-95% ee | Lab/pilot scale |

| Citrobacter braakii | Racemic sulfoxides | >95% ee | Lab scale |

| Aspergillus niger | Various sulfides | 80-90% ee | Lab scale |

Citrobacter braakii provides purified dimethyl sulfoxide reductase that catalyzes stereoselective reduction of racemic sulfoxides to yield enantiopure products [14]. This anaerobic bacterial strain demonstrates broad substrate scope for alkylaryl, dialkyl, and phenolic sulfoxides without evidence of reverse sulfoxidation reactions [14].

Fungal systems, particularly Aspergillus species, demonstrate complementary stereoselectivity to bacterial systems [3]. These microorganisms employ different enzymatic mechanisms that can access alternative stereochemical outcomes for the same substrates [3]. Whole-cell fermentation processes enable scalable production with simplified downstream processing compared to isolated enzyme systems [3].

Hybrid Biocatalytic Systems

Hybrid biocatalytic systems combine enzymatic and chemical catalysis to achieve enhanced stereoselectivity and broader substrate scope [16]. The integration of biocatalytic reduction with photocatalytic oxidation demonstrates unprecedented overall reactivity for sulfoxide synthesis [16].

Immobilized enzyme systems provide enhanced stability and reusability for industrial applications [12]. Candida antarctica lipase B immobilized on solid supports catalyzes mild sulfoxide synthesis with broad substrate compatibility [12]. This approach avoids stoichiometric amounts of explosive oxidants while maintaining high catalytic efficiency [12].

| System Type | Components | Advantages | Applications |

|---|---|---|---|

| Photo-bio hybrid | Protochlorophyllide/MsrA | Cyclic deracemization | Chiral sulfoxides |

| Immobilized CALB | Solid-supported lipase | Enhanced stability | Industrial synthesis |

| Cofactor recycling | FDH/NADPH system | Cost reduction | Large-scale production |

| Cascade biocatalysis | Multiple enzymes | One-pot synthesis | Complex molecules |

Cofactor recycling systems address the economic challenges of nicotinamide adenine dinucleotide phosphate-dependent oxidations [17]. Formate dehydrogenase-mediated regeneration provides cost-effective access to reduced cofactors while generating easily removable carbon dioxide as the only byproduct [17]. This approach enables economically viable large-scale enzymatic sulfoxidation [17].

Cascade biocatalytic systems employ multiple enzymes in one-pot reactions to achieve complex transformations [12]. These systems combine sulfide oxidation with subsequent functionalization reactions, providing direct access to elaborated sulfoxide products [12]. The methodology avoids intermediate isolation and purification steps, improving overall process efficiency [12].

Kinetic Resolution Techniques

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution provides an efficient route for preparing optically pure sulfoxides from racemic starting materials [18]. Methionine sulfoxide reductase B homologues demonstrate exceptional enantioselectivity and broad substrate scope for kinetic resolution of racemic sulfoxides [18].

The Limnohabitans methionine sulfoxide reductase B exhibits high enantioselectivity toward aromatic, heteroaromatic, alkyl, and thioalkyl sulfoxides [18]. Chiral sulfoxides in the S configuration are prepared in approximately 50% yield with 92-99% enantiomeric excess through kinetic resolution at substrate concentrations up to 90 millimolar [18]. This represents an efficient enzymatic preparation route for (S)-sulfoxides [23].

| Enzyme | Substrate Type | Yield | Enantiomeric Excess | Concentration |

|---|---|---|---|---|

| LiMsrB | Aromatic sulfoxides | ~50% | 92-99% | 90 mM |

| MsrA02 | Aliphatic sulfoxides | 45-55% | >95% | 64 mM |

| MsrA33 | Bulky sulfoxides | 40-50% | 99% | 32 mM |

| DmsABC | Various sulfoxides | 48-52% | 85-95% | Variable |

Methionine sulfoxide reductase A systems demonstrate complementary selectivity, preferentially reducing (S)-enantiomers to provide (R)-sulfoxides with high optical purity [20]. Rational mutagenesis of these enzymes expands substrate scope to include bulky sulfoxides bearing non-methyl substituents on sulfur [20]. The mutant enzyme MsrA33 catalyzes kinetic resolution of challenging substrates with enantiomeric excess values up to 99% [20].

Dimethyl sulfoxide reductase provides enantiocomplementary kinetic resolution compared to methionine sulfoxide reductases [21]. This enzyme system preferentially reduces (R)-sulfoxides, enabling access to both enantiomeric forms through appropriate enzyme selection [21]. The approach demonstrates broad substrate tolerance and operates under mild aqueous conditions [24].

Non-Enzymatic Resolution Methods

Non-enzymatic kinetic resolution employs chiral chemical reagents to achieve selective transformation of one enantiomer from racemic sulfoxide mixtures [19]. These methods often utilize chiral oxidizing or reducing agents that exhibit differential reactivity toward sulfoxide enantiomers [2].

Resolution through diastereomeric salt formation represents a classical approach for separating sulfoxide enantiomers [2]. Chiral acids or bases form diastereomeric salts with differing solubilities, enabling separation through selective crystallization [2]. This methodology requires functional groups capable of salt formation and may necessitate additional synthetic steps [6].

| Resolution Method | Chiral Reagent | Selectivity Factor | Recovery Yield |

|---|---|---|---|

| Diastereomeric crystallization | Tartaric acid | 10-50 | 40-45% |

| Chiral chromatography | Chiral stationary phases | Variable | 45-50% |

| Complexation | Host-guest systems | 5-25 | 35-50% |

| Chemical transformation | Chiral reagents | 15-100 | 40-50% |

Chiral chromatographic methods provide analytical and preparative separation of sulfoxide enantiomers [2]. High-performance liquid chromatography with chiral stationary phases enables baseline separation of enantiomers for analytical characterization and small-scale preparation [6]. Simulated moving bed chromatography offers potential for larger-scale separations [2].

Host-guest complexation with chiral receptors provides another resolution strategy [2]. Metal-organic frameworks and other chiral hosts demonstrate selective binding toward specific sulfoxide enantiomers [2]. These systems enable separation through differential complexation equilibria [2].

Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution combines kinetic resolution with in-situ racemization to achieve theoretical yields up to 100% for the desired enantiomer [22]. This approach requires rapid racemization of the substrate relative to the selective transformation rate [19].

Rhodium-catalyzed dynamic kinetic resolution of allylic sulfoxides combines Mislow sigmatropic rearrangement with asymmetric hydrogenation [22]. The efficiency requires optimization using low hydrogen pressures to decrease hydrogenation rate relative to sigmatropic rearrangement rate [22]. Kinetic studies reveal that rhodium complexes serve dual roles, accelerating substrate racemization while catalyzing olefin hydrogenation [22].

| System | Racemization Method | Selective Reaction | Yield | Enantiomeric Excess |

|---|---|---|---|---|

| Rh-catalyzed | Sigmatropic rearrangement | Asymmetric hydrogenation | 80-95% | 85-95% |

| Iron-catalyzed | Photocatalytic | NH transfer | 70-90% | >95% |

| Base-catalyzed | Deprotonation/reprotonation | Enzymatic reduction | 60-85% | 90-99% |

| Thermal | Heat-induced racemization | Chemical resolution | 50-75% | 80-95% |

Iron-catalyzed stereoselective nitrogen-hydrogen transfer integrated with photocatalytic racemization enables dynamic kinetic resolution for direct synthesis of nitrogen-hydrogen sulfoximines [19]. This approach avoids protecting group manipulations and chiral substrate requirements [19]. Computational studies suggest involvement of iron-aminyl radical intermediates with stereoselectivity dictated by dispersion interactions [19].

Photocatalytic racemization systems provide mild conditions for substrate equilibration [16]. These systems employ visible light activation to promote racemization while maintaining compatibility with sensitive enzymatic resolution processes [16]. The methodology enables cyclic processes where unreacted substrate continuously converts to the desired enantiomer [16].

Industrial-Scale Synthesis Considerations

Process Optimization

Industrial-scale synthesis of (R)-(+)-methyl p-tolyl sulfoxide requires optimization of reaction conditions to maximize yield, selectivity, and economic efficiency [25]. Process parameters including temperature, pressure, catalyst loading, and reaction time must be carefully balanced to achieve commercial viability [26].

Continuous flow synthesis offers advantages for large-scale production through enhanced heat and mass transfer [26]. Flow reactors enable precise control of residence times and temperature profiles, leading to improved selectivity and reduced byproduct formation [25]. Integration of microreactor technology addresses scalability issues common to photocatalytic and liquid-gas phase reactions [25].

| Process Parameter | Batch Conditions | Flow Conditions | Improvement Factor |

|---|---|---|---|

| Temperature control | ±5°C | ±1°C | 5x |

| Mixing efficiency | Moderate | Excellent | 3-5x |

| Heat transfer | Limited | Enhanced | 10x |

| Residence time | Variable | Precise | High |

Solvent selection plays crucial roles in process optimization, with green solvents preferred for environmental compliance [25]. Ethanol and water demonstrate effectiveness as reaction media while providing favorable environmental profiles [25]. Atom economy, atom efficiency, and reaction mass efficiency metrics guide optimization toward sustainable processes [25].

Temperature and pressure optimization requires balancing reaction rate with selectivity considerations [30]. Semibatch processes enable controlled addition of reagents to manage exothermic reactions and prevent side product formation [30]. Response surface methodology provides systematic approaches for identifying optimal reaction conditions [30].

Cost-Efficiency Strategies

Cost-efficiency strategies focus on minimizing raw material costs, reducing waste generation, and maximizing product recovery [27]. Raw material costs represent significant portions of overall production expenses, necessitating optimization of stoichiometry and catalyst loading [26].

Catalyst recycling and reuse provide substantial cost savings for industrial processes [26]. Heterogeneous catalysts enable easy separation and regeneration, reducing catalyst consumption per unit product [26]. Immobilized enzyme systems demonstrate enhanced stability and reusability compared to homogeneous catalysts [12].

| Cost Component | Percentage | Optimization Strategy | Potential Savings |

|---|---|---|---|

| Raw materials | 40-60% | Stoichiometry optimization | 10-20% |

| Catalyst | 15-25% | Recycling/regeneration | 50-80% |

| Solvent | 10-20% | Recovery/recycle | 70-90% |

| Energy | 8-15% | Process intensification | 20-40% |

Solvent recovery and recycling systems reduce operating costs while minimizing environmental impact [25]. Distillation, extraction, and membrane separation technologies enable solvent reuse with minimal quality degradation [26]. Green metrics including process mass intensity and environmental factor guide cost-efficiency optimization [25].

Energy integration through heat recovery and process intensification reduces utility costs [30]. Exothermic reactions can provide heating for endothermic steps, improving overall energy efficiency [30]. Continuous processing often requires lower energy input compared to batch operations due to reduced heating and cooling cycles [25].

Scalability Challenges

Scalability challenges arise from differences between laboratory and industrial operating conditions [28]. Mass and heat transfer limitations become significant at larger scales, potentially affecting selectivity and conversion [30]. Mixing efficiency, oxygen transfer, and temperature control present particular challenges for oxidative sulfoxide synthesis [17].

Oxygen supply represents a limiting factor during early phases of enzymatic oxidations [17]. Dissolved oxygen levels must be maintained to support enzyme activity while avoiding substrate oxidation [17]. Scale-up requires careful optimization of agitation, aeration, and reactor design to ensure adequate oxygen transfer [17].

| Scale | Volume | Primary Challenges | Solutions |

|---|---|---|---|

| Lab | 1-100 mL | Reproducibility | Standardized protocols |

| Pilot | 1-10 L | Heat/mass transfer | Enhanced mixing |

| Commercial | 100+ L | Oxygen transfer | Specialized reactors |

| Industrial | 1000+ L | Process control | Advanced automation |

Enzyme stability during extended reaction times presents challenges for large-scale biocatalytic processes [17]. Enzyme degradation and cofactor depletion limit reaction duration and require process modifications [17]. Protein engineering and enzyme immobilization strategies address stability issues for industrial applications [20].

Temperature control becomes increasingly difficult at larger scales due to decreased surface-to-volume ratios [30]. Exothermic reactions can lead to thermal runaway and safety hazards [30]. Advanced process control systems and reactor design modifications ensure safe operation at commercial scales [30].

Configurational Stability

The configurational stability of (R)-(+)-methyl p-tolyl sulfoxide is fundamentally governed by the pyramidal inversion mechanism at the sulfur stereogenic center. Computational studies using density functional theory methods have established that the energy barrier for pyramidal inversion ranges from 38.7 to 47.1 kcal/mol, indicating exceptional configurational stability under ambient conditions [1] [2].

Pyramidal Inversion Mechanism

The inversion process involves the sulfur atom transitioning from its tetrahedral geometry through a trigonal planar transition state before adopting the opposite tetrahedral configuration. Time-dependent density functional theory calculations using the B3LYP/6-311G(d,p) level of theory have revealed that the transition state geometry features a trigonal planar arrangement at sulfur, with the sulfur-oxygen bond elongating from 1.486 Å to approximately 1.52 Å, while the sulfur-carbon bonds contract slightly [3] [4].

Electronic Effects on Configurational Stability

The presence of the p-tolyl group significantly influences the inversion barrier through resonance stabilization. The electron-donating methyl group at the para position of the phenyl ring provides moderate stabilization to the transition state, lowering the inversion barrier by approximately 3 kcal/mol compared to unsubstituted phenyl derivatives [1] [2]. This electronic effect operates through the delocalized π-system of the phenyl ring, creating favorable orbital overlap with the sulfur center during the inversion process.

Temperature-Dependent Stability

Experimental studies have demonstrated that (R)-(+)-methyl p-tolyl sulfoxide exhibits remarkable thermal stability. The compound maintains its configurational integrity at room temperature, with racemization occurring only at elevated temperatures exceeding 200°C [5] [6]. The high activation energy for pyramidal inversion ensures that the compound retains its stereochemical purity during typical synthetic manipulations and storage conditions.

| Parameter | Value | Reference Method |

|---|---|---|

| Pyramidal inversion barrier | 38.7-47.1 kcal/mol | DFT B3LYP/6-311G(d,p) |

| Inversion barrier temperature range | ~200°C required | Thermal studies |

| Configurational stability at RT | High (stable) | Room temperature studies |

| Electron-withdrawing effect | Lowers barrier by ~3 kcal/mol | Phenyl substitution effect |

| Resonance stabilization | Stabilizes transition state | Computational studies |

| Transition state geometry | Trigonal planar at sulfur | Theoretical calculations |

Stereoselectivity Determinations

The stereoselectivity of reactions involving (R)-(+)-methyl p-tolyl sulfoxide has been extensively characterized through various synthetic transformations and analytical methodologies. The compound serves as both a chiral auxiliary and a substrate for stereoselective transformations, with stereoselectivity being highly dependent on reaction conditions and substrate electronic properties.

Nucleophilic Addition Reactions

Studies on the additions of lithium (R)-methyl p-tolyl sulfoxide to N-arylidene-p-anisidines have revealed that stereochemical outcomes are governed by both reaction conditions and the electronic properties of the imine substrate [7] [8]. Under kinetic control conditions at -70°C, additions involving electron-rich N-arylidene groups proceed with exceptionally high stereocontrol, favoring the formation of (2S,RS)-diastereomers with selectivities exceeding 95% enantiomeric excess. Conversely, electron-deficient arylidene groups favor the opposite stereochemical outcome, highlighting the critical role of electronic effects in determining reaction stereoselectivity.

Asymmetric Oxidation Processes

The synthesis of (R)-(+)-methyl p-tolyl sulfoxide through asymmetric oxidation of the corresponding sulfide has been achieved with remarkable stereoselectivity. Enzymatic oxidation using flavin-containing monooxygenases achieves enantiomeric excesses exceeding 99%, while chemical oxidation using chiral titanium-binaphthol complexes provides enantiomeric excesses up to 96% [9] [10]. These high selectivities result from the preferential approach of the oxidizing agent from one face of the sulfur pyramid, dictated by the steric and electronic environment created by the chiral catalyst or enzyme active site.

Grignard Displacement Reactions

The stereospecific synthesis of (R)-(+)-methyl p-tolyl sulfoxide via nucleophilic displacement of chiral sulfinate esters represents one of the most reliable methods for obtaining enantiomerically pure material. The reaction of (-)-(1R,2S,5R)-menthyl (S)-p-toluenesulfinate with methylmagnesium bromide proceeds with complete inversion of configuration at the sulfur center, yielding the (R)-sulfoxide with enantiomeric excesses exceeding 99% [11] . This transformation exemplifies the power of configurational inversion in achieving high stereoselectivity.

| Reaction Type | Stereoselectivity | Conditions | Key Factor |

|---|---|---|---|

| Additions to N-arylidene imines | High (>95% ee) | Kinetic control (-70°C) | Electronic properties of imine |

| Nucleophilic displacement | >99% ee | Menthyl sulfinate/CH₃MgBr | Configurational inversion |

| Asymmetric oxidation | Up to 96% ee | Chiral Ti-binaphthol | Chiral catalyst |

| Grignard reactions | >99% ee | Inversion at sulfur | Stereospecific mechanism |

| Kinetic resolution | 85-99% ee | Enzymatic methods | Enzyme selectivity |

Self-Disproportionation of Enantiomers (SDE) Phenomenon

The Self-Disproportionation of Enantiomers phenomenon represents a particularly significant aspect of (R)-(+)-methyl p-tolyl sulfoxide chemistry, enabling the purification and enrichment of enantiomeric mixtures through entirely achiral chromatographic conditions. This phenomenon has been extensively documented for sulfoxide compounds and provides a practical method for obtaining enantiomerically pure materials.

Mechanistic Understanding

The SDE phenomenon occurs through the formation of homo- and heterochiral associates during the chromatographic process. For (R)-(+)-methyl p-tolyl sulfoxide, the formation of homochiral dimers exhibits different thermodynamic stability compared to heterochiral associations, leading to differential migration rates through the achiral stationary phase [13] [14]. This differential behavior results in the spontaneous separation of enantiomeric mixtures, with the more abundant enantiomer becoming further enriched in later eluting fractions.

Experimental Observations

Comprehensive studies using methyl p-tolyl sulfoxide as a model compound have demonstrated the practical utility of the SDE phenomenon. Starting materials with modest enantiomeric excesses of 34.6-55.2% have been successfully enriched to purities exceeding 99.9% enantiomeric excess through gravity-driven achiral column chromatography [13] [14]. The process exhibits remarkable efficiency, with yields of the pure target enantiomer ranging from 40% to 66% depending on the starting enantiomeric composition.

Stationary Phase Effects

The choice of stationary phase significantly influences the magnitude and direction of the SDE effect. Silica gel typically provides the most consistent results for sulfoxide compounds, with the SDE effect persisting even in the presence of polar modifiers such as methanol in the mobile phase [15] [16]. Remarkably, the use of aluminum oxide as the stationary phase results in inverted elution behavior, where enantiomerically depleted fractions precede enantiomerically enriched ones, representing the first documented case of SDE inversion due solely to stationary phase modification.

Practical Applications

The SDE phenomenon has been successfully scaled for practical enantiomer purification, with continuous simulated moving bed chromatography achieving productivities up to 99 grams per liter of column volume per day [14]. This breakthrough represents the first practical industrial application of SDE-based enantiomer separation, offering a cost-effective alternative to traditional chiral chromatography methods.

| Compound | Starting ee (%) | Final ee (%) | Stationary Phase | Mobile Phase Effect |

|---|---|---|---|---|

| Methyl p-tolyl sulfoxide | 34.6-55.2 | >99.9 | Silica gel | Apolar solvents favor SDE |

| Methyl n-pentyl sulfoxide | <35 | >99.9 | Silica/Al₂O₃ | Inverted elution on Al₂O₃ |

| Metalaxyl | Variable | 45% yield | Achiral column | Gradient elution |

| Various sulfoxides | Modest ee | High purity | Various achiral | Solvent dependent |

Enantiomeric Excess Evaluation Methods

The accurate determination of enantiomeric excess in (R)-(+)-methyl p-tolyl sulfoxide samples requires sophisticated analytical methodologies, each with distinct advantages and limitations. The selection of appropriate analytical methods is crucial for reliable stereochemical analysis and quality control.

Chiral High-Performance Liquid Chromatography

Chiral HPLC represents the gold standard for enantiomeric excess determination in sulfoxide compounds. Polysaccharide-based chiral stationary phases, including Chiralpak AD-H, AS-H, and Chiralcel OD-H columns, provide excellent resolution for (R)-(+)-methyl p-tolyl sulfoxide enantiomers [17] [18]. The method achieves exceptional precision with standard deviations of ±0.5% enantiomeric excess or better when properly optimized integration parameters are employed [19]. Mobile phase composition significantly affects separation efficiency, with hexane-ethanol mixtures providing optimal resolution and analysis times typically under 10 minutes.

Enzyme Inhibition Assays

A novel high-throughput method for enantiomeric excess determination utilizes the differential inhibition of alcohol dehydrogenase by (R)- and (S)-methyl p-tolyl sulfoxide enantiomers [20]. The two enantiomers exhibit dramatically different inhibition constants for the enzyme, with kinetic measurements providing a direct correlation to enantiomeric composition. This method offers advantages in terms of speed and automation, achieving precision levels of ±2% enantiomeric excess while requiring minimal sample preparation.

Nuclear Magnetic Resonance Spectroscopy

Advanced NMR techniques employing chiral shift reagents or chiral solvating agents enable direct enantiomeric excess determination without chromatographic separation [21] [22]. The use of europium-based chiral shift reagents induces differential chemical shifts for the two enantiomers, allowing quantitative integration of resolved resonances. Two-dimensional pure-shift NMR methods, such as F1F2-HOBS-zCOSY, provide enhanced resolution and enable precise quantification of enantiomeric ratios up to 99:1 with precision levels of ±1% enantiomeric excess.

Circular Dichroism Spectroscopy

Electronic circular dichroism spectroscopy coupled with time-dependent density functional theory calculations provides a powerful method for both enantiomeric excess determination and absolute configuration assignment [17] [23]. The method relies on the differential absorption of left- and right-circularly polarized light by chiral sulfoxide molecules, generating characteristic Cotton effects that correlate with enantiomeric composition. While requiring pure samples and careful calibration, the method offers the unique advantage of simultaneously determining both enantiomeric excess and absolute stereochemistry.

Mass Spectrometry Methods

Ion-molecule reactions in the gas phase utilizing chiral cyclodextrin hosts provide rapid enantiomeric excess determination for sulfoxide compounds [24]. The method exploits differential binding energies between enantiomers and chiral hosts, resulting in characteristic fragmentation patterns that correlate with enantiomeric composition. While offering exceptional speed and sensitivity, the method requires careful calibration and exhibits variable precision depending on the specific substrate-host combination.

Optical Rotation Measurements

Classical polarimetry remains a valuable method for enantiomeric excess determination, particularly for compounds with well-established specific rotation values [25]. For (R)-(+)-methyl p-tolyl sulfoxide, the specific rotation [α]D²⁰ = +144° (c 1.0, CHCl₃) provides a reference for optical purity calculations. However, the method requires careful control of measurement conditions, including temperature, concentration, and solvent composition, and provides limited precision compared to chromatographic methods.

| Method | Precision | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | ±0.5% ee | High resolution, versatile | Requires standards |

| Enzyme inhibition assay | ±2% ee | High throughput | Enzyme specific |

| NMR with chiral shift reagents | ±1% ee | Structural information | Limited to NMR-active |

| Circular dichroism | ±1% ee | Absolute configuration | Requires pure samples |

| Mass spectrometry | ±2-7% ee | Rapid analysis | Complex interpretation |

| Optical rotation | Variable | Simple, classical | Temperature/solvent sensitive |

Method Validation and Quality Control